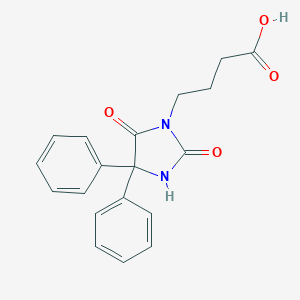

Pergolide sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Dioleoyl-sn-glycerol: is a diacylglycerol compound where two oleic acid molecules are esterified to the first and second hydroxyl groups of glycerol. This compound is a glycerolipid located on the plasma membrane and is involved in various biochemical processes . It is commonly used in scientific research, particularly in studies related to lipid metabolism and enzyme assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-sn-glycerol involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The final product is purified through distillation or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dioleoyl-sn-glycerol undergoes various chemical reactions, including:

Oxidation: The double bonds in the oleic acid chains can be oxidized to form epoxides or hydroxylated products.

Reduction: The ester bonds can be reduced to form the corresponding alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide are commonly used under mild conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Epoxides, diols, and hydroxylated fatty acids.

Reduction: Glycerol and oleyl alcohol.

Substitution: Amides, thioesters, and other substituted glycerol derivatives.

Scientific Research Applications

1,2-Dioleoyl-sn-glycerol has a wide range of applications in scientific research:

Mechanism of Action

1,2-Dioleoyl-sn-glycerol exerts its effects by acting as a second messenger in lipid signaling pathways. It activates protein kinase C (PKC) by binding to its C1 domain, leading to the phosphorylation of various target proteins involved in cellular processes such as proliferation, differentiation, and apoptosis . The compound also serves as a substrate for diacylglycerol kinases, which convert it to phosphatidic acid, another important lipid signaling molecule .

Comparison with Similar Compounds

1,2-Dipalmitoyl-sn-glycerol: Contains palmitic acid instead of oleic acid.

1,2-Dioctanoyl-sn-glycerol: Contains octanoic acid instead of oleic acid.

1,2-Dimyristoyl-sn-glycerol: Contains myristic acid instead of oleic acid.

Uniqueness: 1,2-Dioleoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its physical properties and biological activity. The presence of oleic acid chains makes it more fluid and less prone to oxidation compared to saturated fatty acid derivatives. This unique composition allows it to interact differently with lipid membranes and enzymes, making it a valuable tool in lipid research .

Properties

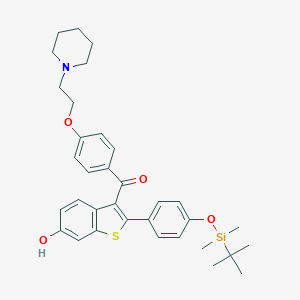

CAS No. |

72822-01-6 |

|---|---|

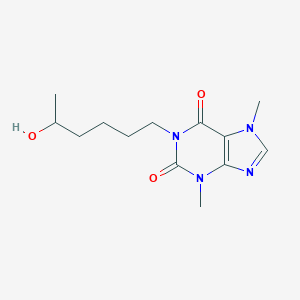

Molecular Formula |

C19H26N2OS |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(6aR,9R,10aR)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline |

InChI |

InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-,23?/m1/s1 |

InChI Key |

WOIHSNDTPKFAJW-LNWQLOGCSA-N |

SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Isomeric SMILES |

CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C |

Synonyms |

(8β)-8-[(Methylsulfinyl)methyl]-6-propylergoline; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of pergolide sulfoxide?

A: this compound acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].

Q2: How does the potency of this compound compare to its parent compound, pergolide, and other metabolites?

A: Studies have shown that this compound exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that this compound has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates this compound binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl this compound displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and this compound for their dopaminergic activity.

Q3: How is this compound metabolized in vivo?

A: Research indicates that this compound is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, this compound was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.

Q4: What analytical methods are commonly employed to study this compound?

A: Several analytical techniques have been utilized to characterize and quantify this compound. High-performance liquid chromatography (HPLC) is widely used to separate and detect this compound in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)